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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of niacin
(Vitamin B3) and its metabolites in various biological samples using High-Performance Liquid

Chromatography (HPLC). The methods described herein are suitable for applications in

nutrition science, metabolic research, and pharmaceutical development.

Introduction
Niacin, in its forms as nicotinic acid and nicotinamide, is a crucial precursor for the coenzymes

nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate

(NADP).[1] These coenzymes are fundamental to cellular metabolism, playing vital roles in

energy production, DNA repair, and redox reactions.[1] Accurate quantification of niacin and its

metabolites in biological matrices such as plasma, urine, and tissues is essential for assessing

nutritional status, diagnosing deficiency or toxicity, and for pharmacokinetic studies in drug

development.[1][2]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical

technique for the determination of niacin and its related compounds.[2][3][4] HPLC offers high

sensitivity, specificity, and reproducibility, making it an ideal choice for complex biological

samples.[1] Various detection methods can be coupled with HPLC, including Ultraviolet (UV),

fluorescence, and mass spectrometry (MS), each offering distinct advantages in terms of

sensitivity and selectivity.[1][4]
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This guide details three distinct HPLC-based methods for niacin quantification:

HPLC with UV Detection: A robust and cost-effective method suitable for routine analysis.[1]

HPLC with Fluorescence Detection after Post-Column Derivatization: A highly sensitive and

selective method.[5][6]

HPLC-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity,

specificity, and the ability to quantify multiple metabolites simultaneously.[1][2]

Experimental Workflows
The general workflow for the quantification of niacin in biological samples involves sample

preparation, chromatographic separation, detection, and data analysis.
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Caption: General experimental workflow for niacin quantification.

Quantitative Data Summary
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The following table summarizes the performance characteristics of the different HPLC methods

for the quantification of niacin and its metabolites.

Parameter HPLC-UV
HPLC-
Fluorescence

HPLC-MS/MS

Analyte(s) Niacin, Nicotinamide Niacin, Nicotinamide
Niacin, Nicotinamide,

Nicotinuric Acid, etc.

Linearity Range 80 - 120 µg/mL[7] 0.1 - 50 µg/mL[5] 5 - 1000 ng/mL[8]

Limit of Detection

(LOD)
~1 µg/mL[2] 3.6 ng/mL[9] 122 pg/mL[8]

Limit of Quantification

(LOQ)
1 µg/mL[10] Not specified 5 ng/mL[8]

Recovery 99.39%[7] 96.4 - 104.2%[6] 86 - 89%[2]

Precision (%RSD) < 2%[10] 0.3 - 0.8%[11] < 15%[2]

Experimental Protocols
Protocol 1: HPLC with UV Detection for Niacin in Plasma
This protocol is adapted from a method for the simultaneous estimation of Niacin and

Simvastatin in tablet dosage form, and can be adapted for plasma samples with appropriate

sample preparation.[7]

1. Sample Preparation (Plasma)

To 500 µL of plasma, add 1 mL of methanol (containing an internal standard, e.g., niacin-d4)

to precipitate proteins.[3]

Vortex the mixture for 1 minute.

Centrifuge at 15,000 x g for 10 minutes.[3]

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of

nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.[3]

Filter through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]

Mobile Phase: Methanol and water (85:15 v/v) containing 0.05% triethylamine, with pH

adjusted to 4 with orthophosphoric acid.[7]

Flow Rate: 1.0 mL/min.[7]

Injection Volume: 20 µL.

Detector: UV-Vis detector at 250 nm.[7]

Run Time: Approximately 10 minutes.[7]

3. Calibration Standards

Prepare a stock solution of niacin in the mobile phase.

Perform serial dilutions to prepare working standards in the range of 80-120 µg/mL.[7]

Construct a calibration curve by plotting the peak area against the concentration.
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Caption: HPLC-UV sample preparation workflow.

Protocol 2: HPLC with Fluorescence Detection for Niacin
in Food Samples
This protocol is based on a method with post-column photochemical derivatization.[5]

1. Sample Preparation (Food Samples)
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Homogenize 5 g of the food sample.

Add 30 mL of 0.1 N HCl and blend at high speed for 2-3 minutes.

Heat the mixture at 100°C for 1 hour.

Cool to room temperature and adjust the volume to 50 mL with DI water.

For high protein/fat matrices, add 1 mL of 50% (w/v) trichloroacetic acid to 4 mL of the

extract to precipitate proteins, cool, and centrifuge.[5]

Filter the final solution through a 0.45 µm filter.[5]

2. HPLC Conditions

Column: C18 reversed-phase column (e.g., ThermoHypersil, Aquasil C18, 150 x 4.6 mm).[5]

Mobile Phase: A gradient of Methanol and 0.035 M Potassium Phosphate Monobasic buffer

(pH 4.45).[5]

Flow Rate: 1 mL/min.[5]

Injection Volume: 20 µL.[5]

Post-column Derivatization: Use a photochemical reactor (UVE™) to convert niacin and

nicotinamide to fluorescent derivatives.[5]

Detector: Fluorescence detector with excitation at 322 nm and emission at 370 nm.[5]

3. Calibration Standards

Prepare stock solutions of nicotinic acid and nicotinamide in DI water.

Create a series of calibration standards with concentrations ranging from 0.1 to 50 µg/mL.[5]

Generate a calibration curve by plotting peak area versus concentration.
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Caption: HPLC-Fluorescence sample processing workflow.

Protocol 3: LC-MS/MS for Niacin and Metabolites in
Human Plasma
This protocol provides a highly sensitive and specific method for the simultaneous

quantification of niacin and its metabolites.[2]
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1. Sample Preparation (Plasma)

To 1 mL of plasma, add an internal standard (e.g., chinolin-3-carboxylic acid).[2]

Perform solid-phase extraction (SPE) to separate the analytes from the plasma matrix.[2]

Elute the analytes and evaporate the solvent.

Reconstitute the residue in 30 µL of water.[2]

Inject approximately 3 µL of the extract into the LC-MS/MS system.[2]

2. LC-MS/MS Conditions

Column: C18 reversed-phase column (e.g., Grom Hypersil CPS, 250 x 2 mm, 5 µm).[2]

Mobile Phase: Acetonitrile:methanol:water:formic acid (700:190:110:1, v/v/v/v).[2]

Flow Rate: 0.2 mL/min.[2]

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI)

source operating in positive ion mode.[2]

Detection: Selected Ion Monitoring (SIM) of the specific m/z for niacin (124.3), nicotinamide

(123.3), and nicotinuric acid (181.0).[2]

3. Calibration and Quality Control

Prepare calibration standards in blank plasma with concentrations ranging from 50.0 to 750

ng/mL.[2]

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 100,

300, and 600 ng/mL).[2]

Validate the method for linearity, precision, accuracy, and stability according to international

guidelines.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://bevital.no/pdf_files/literature/pfuhl_2005_jpba_36_1045.pdf
https://bevital.no/pdf_files/literature/pfuhl_2005_jpba_36_1045.pdf
https://bevital.no/pdf_files/literature/pfuhl_2005_jpba_36_1045.pdf
https://bevital.no/pdf_files/literature/pfuhl_2005_jpba_36_1045.pdf
https://bevital.no/pdf_files/literature/pfuhl_2005_jpba_36_1045.pdf
https://bevital.no/pdf_files/literature/pfuhl_2005_jpba_36_1045.pdf
https://bevital.no/pdf_files/literature/pfuhl_2005_jpba_36_1045.pdf
https://bevital.no/pdf_files/literature/pfuhl_2005_jpba_36_1045.pdf
https://www.benchchem.com/product/b1678673?utm_src=pdf-body
https://bevital.no/pdf_files/literature/pfuhl_2005_jpba_36_1045.pdf
https://bevital.no/pdf_files/literature/pfuhl_2005_jpba_36_1045.pdf
https://bevital.no/pdf_files/literature/pfuhl_2005_jpba_36_1045.pdf
https://bevital.no/pdf_files/literature/pfuhl_2005_jpba_36_1045.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Sample with IS

Solid-Phase Extraction (SPE)

Elute Analytes & Evaporate

Reconstitute in Water

Inject into LC-MS/MS

Click to download full resolution via product page

Caption: LC-MS/MS sample preparation workflow.

Conclusion
The choice of HPLC method for niacin quantification depends on the specific requirements of

the study, including the desired sensitivity, the complexity of the biological matrix, and the

available instrumentation. HPLC-UV offers a reliable and accessible method for routine

analysis. For higher sensitivity and selectivity, HPLC with fluorescence detection is an excellent

option. For the most demanding applications requiring the simultaneous quantification of

multiple metabolites at very low concentrations, LC-MS/MS is the method of choice. The

protocols provided in this document offer a starting point for researchers to develop and

validate robust methods for niacin analysis in their own laboratories.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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